molecular formula C11H15N3O B11781613 (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone

(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B11781613
M. Wt: 205.26 g/mol
InChI Key: KIJDHBKKJQXDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both pyridine and piperidine rings. It is primarily used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with piperidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone: Contains both pyridine and piperidine rings.

    (5-Aminopyridin-3-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

    (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

This compound is unique due to its specific combination of pyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(5-aminopyridin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H15N3O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5,12H2

InChI Key

KIJDHBKKJQXDEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CN=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.